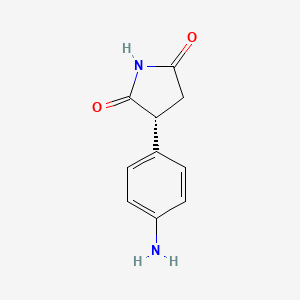![molecular formula C13H13NO3 B12879027 1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone CAS No. 3222-92-2](/img/structure/B12879027.png)
1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone is an organic compound with a complex structure that includes a methoxyphenyl group and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone typically involves the reaction of 4-methoxyacetophenone with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the starting material, 4-methoxyacetophenone, is treated with reagents such as ammonium acetate and acetic anhydride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone involves its interaction with various molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This compound may also bind to DNA or proteins, affecting cellular processes and leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure but with a hydroxyl group instead of an oxazole ring.
2-(4-Methoxyphenyl)acetone: Lacks the oxazole ring but has a similar methoxyphenyl group.
4-Methoxyacetophenone: The starting material for the synthesis of the target compound.
Uniqueness
1-(2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)ethanone is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3222-92-2 |
|---|---|
Molekularformel |
C13H13NO3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13NO3/c1-8(15)12-9(2)17-13(14-12)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 |
InChI-Schlüssel |
OKHIJCBRPSBBMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


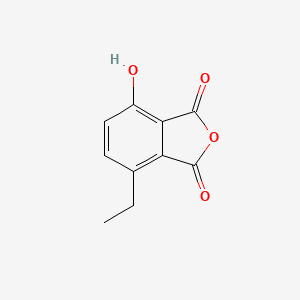
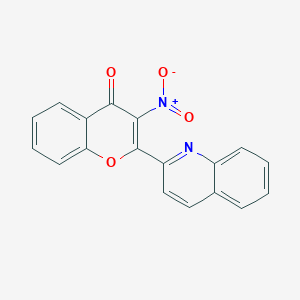
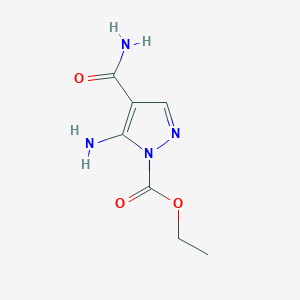
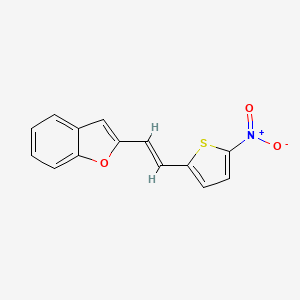
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
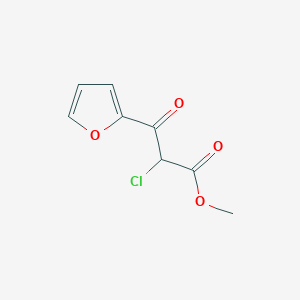
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
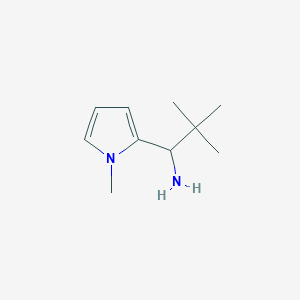
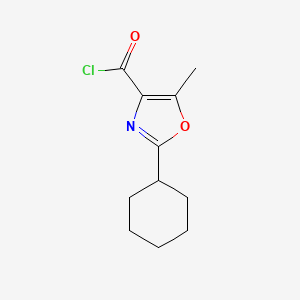
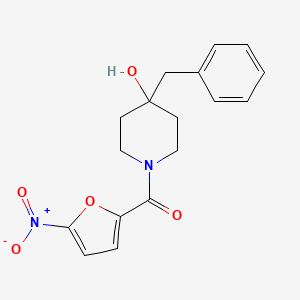
![1-(1H-[1,2,4]Triazolo[4,3-b][1,2,4]triazol-1-yl)ethanone](/img/structure/B12879005.png)
